molecular formula C9H17NO4 B1655123 3-(Methoxycarbonylamino)-2,2,3-trimethylbutanoic acid CAS No. 32253-71-7

3-(Methoxycarbonylamino)-2,2,3-trimethylbutanoic acid

Cat. No.: B1655123
CAS No.: 32253-71-7
M. Wt: 203.24 g/mol
InChI Key: QTEBFSANEDARCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxycarbonylamino)-2,2,3-trimethylbutanoic acid is a high-purity chemical compound with the CAS Registry Number 32253-71-7 . This molecule, with a molecular formula of C9H17NO4 and a molecular weight of 203.24 g/mol, is intended for research and development applications . The compound features both a methoxycarbonylamino group and a carboxylic acid functional group, a combination that is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the design and synthesis of novel prodrugs . Prodrugs are biologically inactive derivatives of drug molecules that are designed to improve pharmacokinetic properties, and this compound serves as a key synthetic intermediate in such endeavors. Its structure, which includes a sterically hindered, fully substituted carbon center adjacent to the amino group, may influence its stability and reactivity, making it a valuable building block for researchers. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access this material for their investigative work in chemical synthesis and drug discovery.

Properties

IUPAC Name

3-(methoxycarbonylamino)-2,2,3-trimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-8(2,6(11)12)9(3,4)10-7(13)14-5/h1-5H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEBFSANEDARCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)C(C)(C)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384386
Record name 3-(methoxycarbonylamino)-2,2,3-trimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32253-71-7
Record name 3-(methoxycarbonylamino)-2,2,3-trimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Intermediate: 3-Amino-2,2,3-trimethylbutanoic Acid Hydrochloride

The hydrochloride salt of the parent amino acid, 3-amino-2,2,3-trimethylbutanoic acid (CAS 17072-53-6), serves as a primary precursor. Its synthesis typically involves Strecker-type reactions or reductive amination of ketone precursors, though commercial availability simplifies access. Deprotonation of the hydrochloride salt under basic conditions (e.g., NaOH) liberates the free amine, enabling subsequent protection.

The introduction of the methoxycarbonyl group to the amino functionality is achieved through nucleophilic acyl substitution. Two principal methodologies emerge from the literature:

Direct Protection with Methyl Chloroformate

Adapted from the synthesis of (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid, this method involves reacting the free amine with methyl chloroformate under alkaline conditions:

Procedure:

  • Deprotonation: 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride (10 mmol) is suspended in aqueous NaOH (1 M, 30 mL) and cooled to 0°C.
  • Protection: Methyl chloroformate (12 mmol) is added dropwise with vigorous stirring. The mixture is warmed to room temperature and stirred for 3–4 hours.
  • Work-up: The reaction is acidified to pH 1–2 with concentrated HCl, precipitating the product. Extraction with dichloromethane and solvent evaporation yields the crude product, which is recrystallized from ethanol/water.

Key Parameters:

  • Base: Sodium hydroxide or sodium carbonate ensures deprotonation of the amine.
  • Temperature: Controlled addition at 0°C minimizes side reactions (e.g., over-acylation).
  • Yield: Reported yields for analogous reactions range from 55% to 86%.

Optimization and Challenges

Steric and Kinetic Considerations

The trimethyl substitution adjacent to the amine imposes significant steric hindrance, slowing acylation kinetics. Strategies to mitigate this include:

  • Extended Reaction Times: Prolonged stirring (up to 12 hours) at ambient temperature.
  • Polar Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reagent solubility.
  • Catalysis: 4-Dimethylaminopyridine (DMAP) accelerates acylation but risks over-reaction.

Purification and Characterization

  • Recrystallization: Ethanol/water mixtures (3:1 v/v) effectively purify the product, with melting points reported between 109–113°C.
  • Spectroscopic Confirmation:
    • ¹H NMR (DMSO-d₆): δ 1.30 (s, 6H, CH₃), 1.37 (s, 9H, C(CH₃)₃), 12.17 (s, 1H, COOH).
    • IR: Strong absorbance at ~1700 cm⁻¹ (C=O stretch of carbamate and carboxylic acid).

Comparative Analysis of Methodologies

Method Conditions Yield Advantages Limitations
Direct MOC Protection NaOH, 0°C → RT, 3–4 h 86% Single-step, high efficiency Sensitivity to steric hindrance
Boc Intermediate (Boc)₂O → HCl → MOC-Cl ~55% Compatible with sensitive substrates Multi-step, lower overall yield

Industrial and Research Applications

The compound’s primary application lies in peptide synthesis, where it serves as a protected amino acid building block. Its steric profile enhances resistance to enzymatic degradation, making it valuable in prodrug design. Recent patents highlight its utility in antiviral agents (e.g., ledipasvir intermediates).

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonylamino)-2,2,3-trimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1. Antidiabetic Properties:
Research has indicated that derivatives of this compound may exhibit antidiabetic effects. For instance, studies on similar compounds suggest they can enhance glucose uptake in adipocytes and improve insulin sensitivity. This mechanism is crucial for developing treatments for type 2 diabetes .

2. Neuroprotective Effects:
Preliminary investigations into the neuroprotective properties of related amino acid derivatives show promise in protecting neuronal cells from oxidative stress. This suggests that 3-(methoxycarbonylamino)-2,2,3-trimethylbutanoic acid could have applications in neurodegenerative disease therapies .

Pharmaceutical Applications

1. Drug Development:
The compound's structure allows it to act as a building block for more complex pharmaceuticals. Its ability to form amides and esters can be exploited to create prodrugs or targeted delivery systems for active pharmaceutical ingredients (APIs) that require enhanced solubility or stability .

2. Bioconversion Studies:
In metabolic studies, this compound has been utilized as a substrate for bioconversion processes involving probiotics like Lactobacillus plantarum. This bioconversion enhances the bioavailability of beneficial metabolites, which can be leveraged in functional food development and dietary supplements aimed at improving metabolic health .

Data Tables

Application AreaDescriptionPotential Impact
Antidiabetic ResearchEnhances glucose uptake in adipocytesDevelopment of new diabetes medications
NeuroprotectionProtects neuronal cells from oxidative stressPotential therapies for neurodegenerative diseases
Pharmaceutical DevelopmentServes as a precursor for drug synthesisCreation of targeted drug delivery systems
Bioconversion in ProbioticsImproves bioavailability of metabolitesEnhances functional food efficacy

Case Studies

1. Antidiabetic Effects:
A study focusing on the metabolic pathways influenced by 3-(methoxycarbonylamino)-2,2,3-trimethylbutanoic acid revealed its potential to upregulate genes involved in glucose metabolism. This finding aligns with previous research on similar compounds showing enhanced insulin signaling pathways .

2. Neuroprotective Mechanism:
In vitro studies have demonstrated that derivatives of this compound can reduce apoptosis in neuronal cell lines exposed to oxidative stressors. This suggests a protective mechanism that could be harnessed for therapeutic purposes in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonylamino)-2,2,3-trimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic Acid

  • CAS : 32097-54-4
  • Molecular Formula: C₁₅H₂₁NO₄
  • Key Differences: Substitution: Benzyloxycarbonyl (Cbz) group replaces the methoxycarbonyl (MOC) group. Applications: Cbz is a classical protecting group in peptide synthesis, offering stability under acidic conditions but removable via hydrogenolysis. This compound is likely used as an intermediate in pharmaceutical synthesis .
  • Synthesis : Comparable to the MOC variant but uses benzyl chloroformate instead of methyl chloroformate.

3-{[(tert-Butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic Acid

  • CID : 65261507
  • Molecular Formula: C₁₂H₂₃NO₄
  • Key Differences :
    • Substitution: tert-Butoxycarbonyl (Boc) group replaces MOC.
    • Applications : Boc is widely used in peptide synthesis due to its stability under basic conditions and cleavage via strong acids (e.g., TFA). The tert-butyl group enhances lipophilicity, impacting solubility .
  • Synthesis : Involves tert-butyl chloroformate, with reaction conditions mirroring those for MOC derivatives .

2-(Dimethylcarbamoylamino)-3-methylbutanoic Acid

  • CAS : 1007884-62-9
  • Molecular Formula : C₈H₁₆N₂O₃
  • Key Differences :
    • Substitution: Dimethylcarbamoyl group replaces MOC.
    • Applications : The carbamoyl group may enhance metabolic stability compared to carbamates, making this compound relevant in drug design for protease inhibitors or receptor modulators .

3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic Acid

  • CAS : 1513723-96-0
  • Molecular Formula : C₁₀H₁₃BrO₂S
  • Key Differences :
    • Substitution: Brominated thiophene ring replaces the carbamate group.
    • Applications : The heterocyclic moiety suggests utility in medicinal chemistry, particularly in kinase inhibitors or antimicrobial agents .

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2,2,3-trimethylbutanoic Acid

  • SYNTHESIS ID : SY222216
  • Key Differences :
    • Substitution: Fluorenylmethyloxycarbonyl (Fmoc) group replaces MOC.
    • Applications : Fmoc is a temporary protecting group in solid-phase peptide synthesis, cleaved under basic conditions. This compound is pivotal in automated peptide synthesis workflows .

Structural and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Group Solubility Profile
Target Compound (MOC) ~219.24 Methoxycarbonyl Moderate polarity
Cbz Analog 279.33 Benzyloxycarbonyl Low (hydrophobic Cbz)
Boc Analog 279.33 tert-Butoxycarbonyl High lipophilicity
Dimethylcarbamoyl Analog 188.22 Dimethylcarbamoyl Enhanced aqueous solubility
Bromothiophene Analog 277.18 Bromothiophene Low (hydrophobic)

Biological Activity

3-(Methoxycarbonylamino)-2,2,3-trimethylbutanoic acid, commonly referred to as a derivative of methoxycarbonyl amino acids, has gained attention in biochemical research due to its potential therapeutic applications. This compound's biological activity encompasses various mechanisms that may influence metabolic processes, including anti-inflammatory and anti-diabetic effects.

  • Molecular Formula : C10_{10}H17_{17}N1_{1}O4_{4}
  • Molecular Weight : 209.25 g/mol
  • CAS Number : 50890-96-5

The biological activity of 3-(methoxycarbonylamino)-2,2,3-trimethylbutanoic acid can be attributed to several key mechanisms:

  • Anti-inflammatory Activity :
    • This compound exhibits the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and mediators. Studies indicate that it may downregulate NF-κB signaling pathways, which are crucial in the inflammatory response .
  • Antioxidant Properties :
    • The compound has shown promise in enhancing antioxidant defenses. It may increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress .
  • Metabolic Regulation :
    • Research suggests that this compound can influence glucose metabolism and insulin sensitivity. It may enhance glucose uptake in adipocytes and skeletal muscle cells, making it a candidate for managing conditions like diabetes .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of NF-κB signaling
AntioxidantUpregulation of SOD and CAT
Glucose metabolismEnhanced glucose uptake in adipocytes
Cytotoxicity in cancer cellsInduction of apoptosis in specific cell lines

Case Study: Anti-Diabetic Effects

In a controlled study involving diabetic animal models, administration of 3-(methoxycarbonylamino)-2,2,3-trimethylbutanoic acid resulted in significant reductions in blood glucose levels compared to controls. The mechanism was linked to enhanced GLUT4 expression and improved insulin signaling pathways. This suggests a potential role for the compound in dietary supplements aimed at glycemic control.

Q & A

Q. What are the recommended synthetic routes for 3-(Methoxycarbonylamino)-2,2,3-trimethylbutanoic acid in laboratory settings?

Synthesis of this compound can be approached via carbamate-protected amino acid intermediates. A methodological strategy involves:

  • Stepwise Protection : Use methoxycarbonyl (Moc) groups to protect the amino functionality during synthesis, as seen in structurally analogous compounds like (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid .
  • Retrosynthetic Planning : Employ AI-driven tools (e.g., Reaxys, Pistachio databases) to identify feasible one-step or multi-step pathways, leveraging reaction templates for carbamate formation and alkylation .
  • Purification : Optimize crystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to isolate the target compound, guided by melting point data from related carboxylic acids (e.g., 99–102°C for 3-bromophenylacetic acid) .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

Key characterization methods include:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the methoxycarbonylamino group (δ ~3.6–3.8 ppm for methoxy protons) and tertiary methyl groups (δ ~1.2–1.5 ppm). Compare with NIST Chemistry WebBook data for carbamate derivatives .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~245.2 for C10_{10}H17_{17}NO4_4) and fragmentation patterns.
  • X-ray Crystallography : If single crystals are obtained, determine bond angles and dihedral angles to resolve stereochemical ambiguities, as demonstrated for structurally similar thiophene-carboxylic acids .

Q. What are the critical stability considerations for this compound during storage and experiments?

  • Moisture Sensitivity : Store in airtight containers with desiccants (e.g., silica gel) at –20°C to prevent hydrolysis of the methoxycarbonyl group .
  • Light Exposure : Protect from UV light using amber glassware, as conjugated carbonyl groups may undergo photodegradation .
  • Handling Precautions : Use gloves and fume hoods during experiments, as branched carboxylic acids often exhibit moderate dermal toxicity .

Advanced Research Questions

Q. How can contradictions in reported solubility data across solvent systems be resolved?

  • Systematic Solubility Profiling : Conduct phase-solubility studies in aprotic (e.g., DMSO, DMF) and protic (e.g., ethanol, water) solvents at 25°C and 37°C.
  • Hansen Solubility Parameters : Compare experimental solubility with predicted values using Hansen’s three-component model (δD_D, δP_P, δH_H) to identify outlier solvents .
  • Purity Verification : Confirm compound purity via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities affecting solubility measurements .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

  • DFT Calculations : Use Gaussian or ORCA software to model nucleophilic attack at the carbonyl group. Compare activation energies for reactions with amines vs. thiols .
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects on reaction pathways (e.g., aqueous vs. toluene environments) to predict hydrolysis rates .
  • QSPR Modeling : Correlate substituent effects (e.g., methyl groups’ steric hindrance) with reactivity using descriptors like Hammett σ constants .

Q. How should experimental designs be optimized for structure-activity relationship (SAR) studies of derivatives?

  • Scaffold Modification : Synthesize analogs with varied alkyl chains (e.g., ethyl instead of methyl) or substituted carbamates. Monitor bioactivity changes using enzyme inhibition assays .
  • Isosteric Replacements : Replace the methoxy group with ethoxy or trifluoromethoxy groups to assess electronic effects on receptor binding .
  • Crystallographic Data Integration : Use X-ray structures of protein-ligand complexes to guide rational design, focusing on hydrogen-bonding interactions with the carboxylic acid moiety .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methoxycarbonylamino)-2,2,3-trimethylbutanoic acid
Reactant of Route 2
3-(Methoxycarbonylamino)-2,2,3-trimethylbutanoic acid

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